

# SCPA Technical Support Center: Optimizing `compare_pathways`

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## Compound of Interest

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Welcome to the technical support center for the Single Cell Pathway Analysis (**SCPA**) R package. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of the `compare_pathways` function for their single-cell RNA-sequencing data analysis.

## Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between **SCPA**'s `compare_pathways` and traditional pathway enrichment analysis methods?

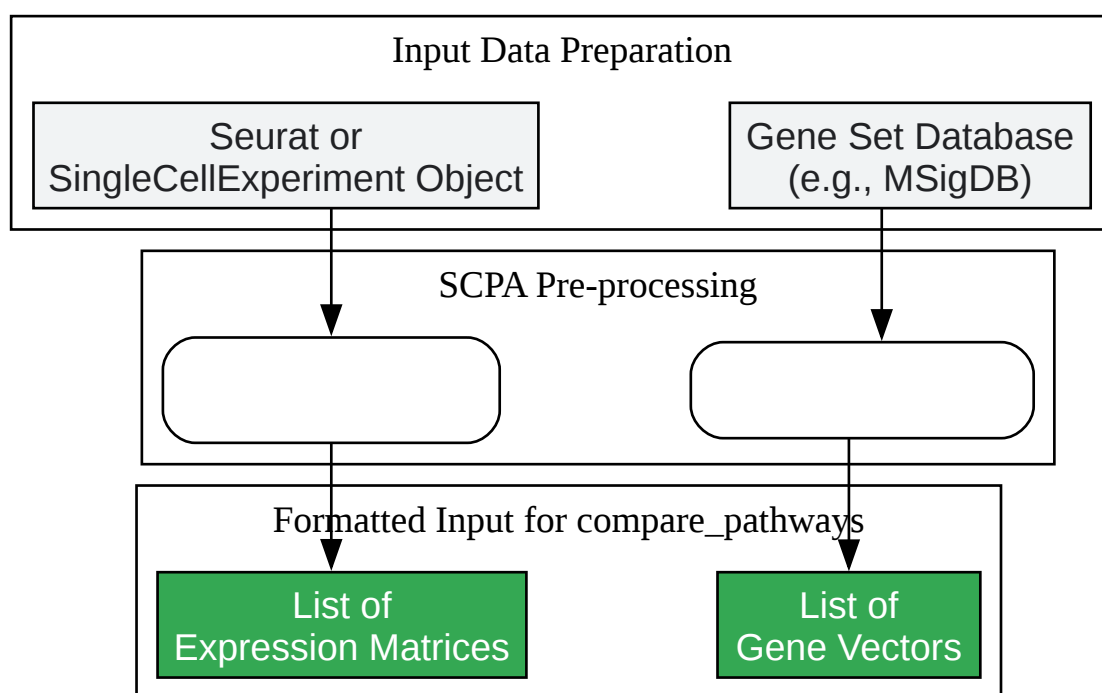
**SCPA** takes a novel approach to pathway analysis by defining pathway activity as a change in the multivariate distribution of the genes within a pathway across different conditions.<sup>[1]</sup> This contrasts with traditional methods that often rely on gene set enrichment or over-representation analysis, which primarily consider changes in the mean expression of pathway genes.<sup>[2]</sup> The key advantage of **SCPA** is its ability to identify pathways with significant transcriptional changes that might not exhibit a strong overall up- or down-regulation, providing a more comprehensive view of pathway perturbations.<sup>[2][3]</sup>

Q2: How should I format my input data for the samples and pathways arguments in `compare_pathways`?

Correctly formatting your input data is crucial for the `compare_pathways` function to run successfully.

- **samples:** This argument requires a list of expression matrices. Each matrix should have genes as rows and cells as columns. You can create this list by subsetting your larger single-cell data object (e.g., Seurat or SingleCellExperiment) for each condition or cell type you want to compare.<sup>[4][5]</sup> The `seurat_extract` and `sce_extract` functions provided with the **SCPA** package can simplify this process.<sup>[3]</sup>
- **pathways:** This should be a list where each element is a character vector of gene symbols belonging to a specific pathway. The `msigdb` R package is a recommended tool for obtaining well-curated gene sets, which can then be formatted for **SCPA** using the `format_pathways` function.<sup>[3]</sup>

Here is a conceptual workflow for preparing your data:



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**Caption:** Data preparation workflow for **SCPA**.

Q3: How do I interpret the output of the `compare_pathways` function? What is the `qval`?

The primary metric for interpreting the results of `compare_pathways` is the `qval`.<sup>[3][4]</sup> The `qval` represents the statistical significance of the difference in the multivariate distribution of a

pathway between the compared samples. A higher qval indicates a more substantial perturbation of the pathway.[4]

When comparing only two samples, the output will also include a fold change (FC) enrichment score.[4][5] However, it is important to note that a pathway can have a high qval with a low fold change.[3] This signifies a significant change in the pathway's transcriptional landscape that is not simply a uniform up- or downregulation of its constituent genes.[2] Therefore, ranking pathways by qval is the recommended approach for identifying biologically relevant differences.[3]

Here is a table summarizing the key output columns:

Column	Description	Interpretation
Pathway	The name of the pathway.	-
qval	The primary statistic from SCPA, indicating the degree of difference in the multivariate distribution of the pathway between samples.	Higher values signify greater pathway perturbation. This should be the main metric for ranking pathways.[4]
FC	Fold change enrichment score (only present for two-sample comparisons). It is calculated from the mean changes in gene expression.	A positive FC indicates higher average pathway expression in the first sample, while a negative FC indicates higher expression in the second sample.[4]
p_val	The p-value associated with the qval.	A lower p-value indicates a more statistically significant result.

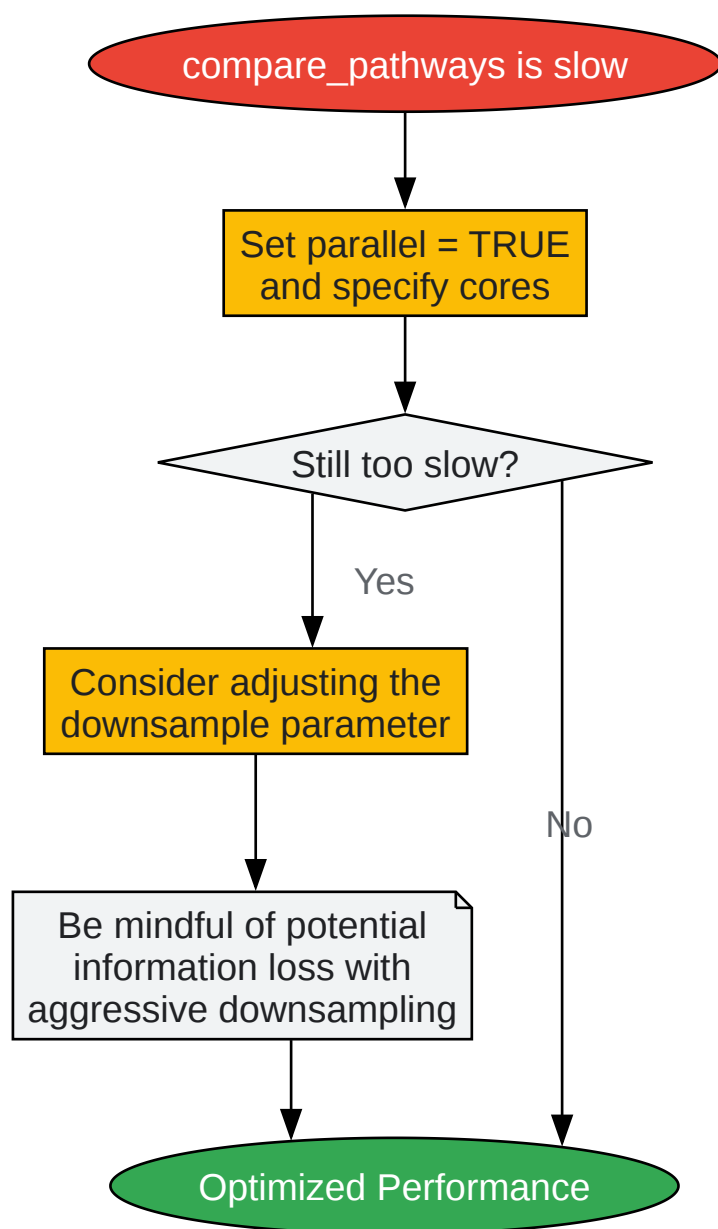
## Troubleshooting Guide

Q4: My compare\_pathways run is taking a very long time. How can I speed it up?

Long computation times can be a hurdle, especially with large datasets. Here are several strategies to optimize the performance of `compare_pathways`:

- **Parallel Processing:** The `compare_pathways` function has built-in support for parallel processing. You can enable this by setting `parallel = TRUE` and specifying the number of cores to use with the `cores` argument.<sup>[1][4]</sup> This is one of the most effective ways to reduce computation time.
- **Downsampling:** **SCPA** includes a `downsample` parameter, which defaults to 500 cells per condition.<sup>[4][5]</sup> While downsampling can significantly speed up the analysis, be aware that it may lead to a loss of information, especially in large and complex datasets.<sup>[6]</sup> It is advisable to test different downsampling levels to find a balance between speed and sensitivity for your specific dataset.
- **Filtering Gene Sets:** The `min_genes` and `max_genes` parameters (defaulting to 15 and 500, respectively) allow you to exclude pathways that are too small or too large.<sup>[4]</sup> Very large gene sets can increase the computational load.

The following diagram illustrates the decision-making process for optimizing performance:



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**Caption:** Performance optimization workflow.

Q5: I am getting an error related to missing dependencies during **SCPA** installation. How can I resolve this?

Installation errors, particularly those mentioning missing packages, are a common issue.<sup>[7][8]</sup> This often happens because some of **SCPA**'s dependencies are not automatically installed. The solution is to manually install the packages mentioned in the error message. Many of these dependencies are from Bioconductor.

## Experimental Protocol: Resolving Installation Errors

- **Identify Missing Packages:** Carefully read the error message to identify the names of the packages that failed to install or are reported as missing.
- **Install from CRAN:** For standard R packages, use `install.packages("package_name")`.
- **Install from Bioconductor:** For Bioconductor packages, use the `BiocManager::install()` function. For example:
- **Install Specific Versions:** In some cases, a specific version of a package may be required. The **SCPA** documentation and GitHub issues page can provide guidance on this.<sup>[7][9]</sup> For example, `devtools::install_version("crossmatch", version = "1.3.1", repos = "http://cran.us.r-project.org")`.
- **Re-install **SCPA**:** After successfully installing the dependencies, try installing **SCPA** again using `devtools::install_github("jackbibby1/SCPA")`.<sup>[9]</sup>

Q6: How can I determine which genes are driving the observed pathway perturbation?

Due to the multivariate nature of the statistical analysis in **SCPA**, it is not straightforward to pinpoint individual genes as the primary drivers of a high qval.<sup>[10]</sup> The qval reflects a change in the overall distribution of all genes in the pathway.

However, you can still gain insights into the gene-level changes within a perturbed pathway by:

- **Filtering Lowly Expressed Genes:** Before interpretation, it is good practice to remove genes with little to no expression from your pathway lists.
- **Visualizing Gene Expression:** For a top-ranked pathway, creating a heatmap of the expression of its constituent genes across the different cell populations can provide a comprehensive overview of the transcriptional changes.<sup>[10]</sup>

Table: Gene Expression Visualization for a Perturbed Pathway

Gene	Condition A (Average Expression)	Condition B (Average Expression)	Log2 Fold Change
Gene 1	1.2	2.5	1.06
Gene 2	3.4	1.1	-1.63
Gene 3	0.5	0.8	0.68
...	...	...	...
Gene N	2.1	2.2	0.07

This table illustrates the kind of data you would visualize in a heatmap to understand the complex changes within a pathway identified as significant by **SCPA**.

Q7: Can I use `compare_pathways` for more than two conditions?

Yes, **SCPA** is designed to handle multisample comparisons, which is a significant advantage. [1][11] You can compare multiple conditions simultaneously, such as different time points in a developmental trajectory or various treatment groups. To do this, simply provide more than two expression matrices in the list passed to the `samples` argument.[11]

#### Experimental Protocol: Multi-Sample Comparison

- Prepare Expression Matrices: For each of your conditions (e.g., Timepoint 1, Timepoint 2, Timepoint 3), create a separate expression matrix.
- Create a List of Matrices: Combine these matrices into a single list: `samples_list <- list(timepoint1_matrix, timepoint2_matrix, timepoint3_matrix)`.
- Run `compare_pathways`: Execute the function with your list of samples and your formatted pathways: `scpa_results <- compare_pathways(samples = samples_list, pathways = your_pathways)`.

The resulting `qval` will represent the overall pathway perturbation across all the conditions provided. You can then use the visualization functions in **SCPA**, such as `plot_heatmap`, to examine how the pathway activities change across the different samples.[12]

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